REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:14]1[CH2:18]O[CH2:16][CH2:15]1.Cl.[NH4+].[OH-].[CH3:22]O>O.[Ni]>[CH2:14]([C:18]1[NH:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][CH:6]=2)[CH2:15][CH2:16][CH3:22] |f:3.4|
|
Name
|
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
acid
|
Quantity
|
9.43 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyphosphoric acid
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice H2O
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under H2 (1 atm.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was quickly filtered into a receiving flask
|
Type
|
ADDITION
|
Details
|
containing 5 mL of conc. HCl
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo at r.t
|
Type
|
ADDITION
|
Details
|
The warmed mixture was poured
|
Type
|
TEMPERATURE
|
Details
|
this mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CONCENTRATION
|
Details
|
with EtOAc (3×75 mL), concentration, and purification (SiO2, 5% MeOH/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1NC=2C(=NC=CC2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |